
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H10BrNO2 This compound is characterized by the presence of an amino group, a brominated furan ring, and a hydroxyl group attached to a methylated propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of furan followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification technologies. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated furan ring can be reduced to a non-brominated furan.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-one.
Reduction: Formation of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol.
Substitution: Formation of 3-Amino-1-(5-substituted-furan-2-yl)-2-methylpropan-1-ol.
Scientific Research Applications
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-chlorofuran-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-iodofuran-2-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and non-halogenated analogs. The bromine atom can enhance the compound’s ability to participate in substitution reactions and affect its biological activity.
Properties
Molecular Formula |
C8H12BrNO2 |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNO2/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3 |
InChI Key |
QACYVRXAKCEQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=C(O1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





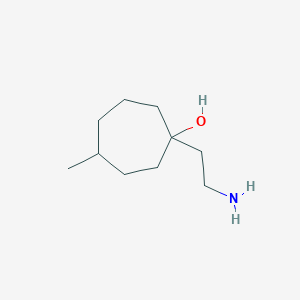

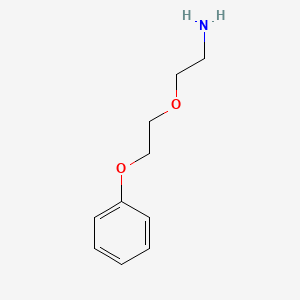



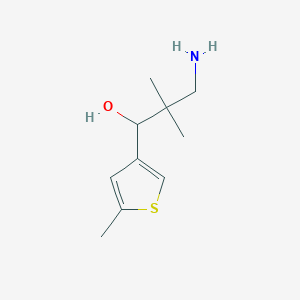

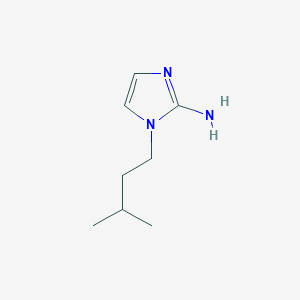
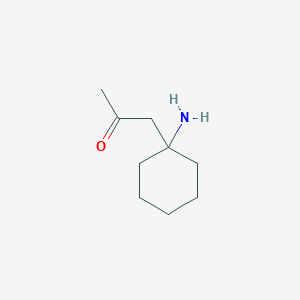
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
